
2-(Dimethylamino)dodecan-1-OL
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Overview
Description
2-(Dimethylamino)dodecan-1-OL is a tertiary amino alcohol featuring a 12-carbon aliphatic chain with a hydroxyl group at position 1 and a dimethylamino group at position 2. This structure combines the hydrophobic properties of a long alkyl chain with the polar, reactive characteristics of an amino alcohol. Such compounds are often utilized in polymer chemistry as co-initiators, surfactants, or intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(Dimethylamino)dodecan-1-OL typically involves the reaction of 1-dodecanol with dimethylamine. One common method is the transesterification process, where 1-dodecanol is combined with a dimethylamino-containing ester in the presence of a catalyst. The reaction mixture is then heated to facilitate the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale transesterification processes. These processes are optimized for high yield and purity, utilizing advanced catalysts and controlled reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)dodecan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dodecanal or dodecanoic acid.
Reduction: Formation of dodecane.
Substitution: Formation of various substituted amines.
Scientific Research Applications
2-(Dimethylamino)dodecan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of membrane fluidity and lipid interactions.
Industry: Utilized in the production of detergents, lubricants, and cosmetics.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)dodecan-1-OL involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability. This property makes it useful as a penetration enhancer in transdermal drug delivery systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dodecan-1-ol (CAS 112-53-8)
- Structure : A primary alcohol with a 12-carbon chain.
- Physical Properties :
- Reactivity: Lacks the dimethylamino group, limiting its ability to participate in redox reactions or act as a co-initiator in polymerization.
- Safety : Classified with GHS07 (health hazard) and GHS09 (environmental hazard) due to aquatic toxicity .
Comparison: The addition of a dimethylamino group in 2-(Dimethylamino)dodecan-1-OL likely enhances its solubility in polar solvents (e.g., water or ethanol) and introduces redox reactivity, making it suitable for applications like resin curing. However, the amino group may increase toxicity compared to dodecan-1-ol, necessitating stricter handling protocols .
2-(Dimethylamino)ethyl Methacrylate
- Structure: A methacrylate ester with a dimethylamino group at position 2.
- Reactivity in Resins: Acts as a co-initiator in resin cements. Lower degree of conversion compared to ethyl 4-(dimethylamino) benzoate but shows improved performance with diphenyliodonium hexafluorophosphate (DPI) .
- Physical Properties :
- Higher polarity due to the ester group, influencing its compatibility with polymer matrices.
Its hydroxyl group could also enable hydrogen bonding, affecting mechanical properties in polymers .
2-Octyl-1-dodecanol
- Structure : A branched alcohol with a 20-carbon chain.
- Safety : Requires precautions such as skin protection and environmental controls due to aquatic toxicity .
- Physical State : Liquid at room temperature; odorless .
Comparison: The linear chain of this compound may result in higher crystallinity and melting point compared to branched analogs like 2-octyl-1-dodecanol. The dimethylamino group introduces additional hazards, such as skin irritation, similar to other amino alcohols .
Properties
CAS No. |
54010-22-9 |
---|---|
Molecular Formula |
C14H31NO |
Molecular Weight |
229.40 g/mol |
IUPAC Name |
2-(dimethylamino)dodecan-1-ol |
InChI |
InChI=1S/C14H31NO/c1-4-5-6-7-8-9-10-11-12-14(13-16)15(2)3/h14,16H,4-13H2,1-3H3 |
InChI Key |
CSSVTQCWYGWGPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CO)N(C)C |
Origin of Product |
United States |
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